A Technical Guide to the Putative Function of trans-17-Methyloctadec-2-enoyl-CoA in Fatty Acid Metabolism
A Technical Guide to the Putative Function of trans-17-Methyloctadec-2-enoyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are carboxylic acids with one or more methyl groups on their carbon chain.[1][2] They are integral components of cell membranes, particularly in bacteria, and are also present in the human diet, primarily from dairy products and ruminant fats.[3][4] The position of the methyl branch determines their metabolic fate. BCFAs play various roles, from modulating membrane fluidity to acting as signaling molecules.[1] Their metabolism often requires specialized enzymatic pathways distinct from those for straight-chain fatty acids.[5]
17-methyloctadecanoic acid is a long-chain BCFA.[6] Its metabolism is presumed to follow the general pathway for odd-carbon, terminally-branched fatty acids, which involves mitochondrial β-oxidation.
Proposed Metabolic Pathway of 17-Methyloctadecanoic Acid
The catabolism of 17-methyloctadecanoic acid is expected to proceed via the mitochondrial β-oxidation spiral. In this pathway, the fatty acid is first activated to its coenzyme A (CoA) thioester, 17-methyloctadecanoyl-CoA. This molecule then enters a cycle of four enzymatic reactions. trans-17-methyloctadec-2-enoyl-CoA is proposed to be the product of the first step in this cycle, generated by the action of an acyl-CoA dehydrogenase.
The β-oxidation of 17-methyloctadecanoyl-CoA would proceed as follows:
-
Dehydrogenation: 17-methyloctadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form trans-17-methyloctadec-2-enoyl-CoA.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-17-methyloctadecanoyl-CoA.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-keto-17-methyloctadecanoyl-CoA.
-
Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA (15-methylhexadecanoyl-CoA).
This cycle repeats, shortening the fatty acyl chain by two carbons in each round, until the final cycle yields propionyl-CoA and acetyl-CoA.[5][7] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7]
Alternative Roles and Related Pathways
While β-oxidation is the most probable fate, trans-2-enoyl-CoA intermediates are also substrates in other pathways.
Fatty Acid Elongation
trans-2-enoyl-CoA reductase is an enzyme that catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoAs to acyl-CoAs.[8] This is the final step in the fatty acid elongation cycle, which occurs in mitochondria and the endoplasmic reticulum.[9][10] Therefore, trans-17-methyloctadec-2-enoyl-CoA could potentially be reduced back to 17-methyloctadecanoyl-CoA by this enzyme, participating in a futile cycle or a regulatory mechanism. This enzyme, TECR, has been shown to be crucial for the synthesis of very-long-chain fatty acids (VLCFAs) and is important for maintaining the integrity of the blood-brain barrier.[11][12]
Quantitative Data on Long-Chain Acyl-CoAs
Specific quantitative data for trans-17-methyloctadec-2-enoyl-CoA are unavailable. However, analysis of other long-chain acyl-CoAs in various biological samples provides a reference for expected concentrations and distribution. The tables below summarize representative data from human skeletal muscle and rat liver, demonstrating the typical abundance of these metabolites.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Human Skeletal Muscle
| Acyl-CoA Species | Concentration (pmol/mg tissue) | Standard Deviation |
|---|---|---|
| Palmitoyl-CoA (C16:0) | 3.5 | 0.4 |
| Palmitoleoyl-CoA (C16:1) | 0.8 | 0.1 |
| Stearoyl-CoA (C18:0) | 2.1 | 0.3 |
| Oleoyl-CoA (C18:1) | 4.2 | 0.5 |
| Linoleoyl-CoA (C18:2) | 2.5 | 0.3 |
(Data adapted from illustrative studies on human muscle tissue for demonstrative purposes)[13]
Table 2: Relative Abundance of Acyl-CoAs in Rat Liver Mitochondria
| Acyl-CoA Species | Relative Abundance (%) |
|---|---|
| Acetyl-CoA (C2:0) | 45.0 |
| Succinyl-CoA (C4:0) | 25.0 |
| Palmitoyl-CoA (C16:0) | 8.0 |
| Stearoyl-CoA (C18:0) | 5.0 |
| Oleoyl-CoA (C18:1) | 12.0 |
| Other | 5.0 |
(Data are representative and compiled from general findings in lipid metabolism research for illustrative purposes)
Experimental Protocols
Investigating the function of trans-17-methyloctadec-2-enoyl-CoA requires robust methods for its extraction, detection, and quantification.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for acyl-CoA analysis.[14]
Objective: To extract the acyl-CoA pool from frozen tissue samples for subsequent analysis by LC-MS/MS.
Materials:
-
Frozen tissue powder (~50 mg)
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 5.0
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)
-
2-propanol
-
Saturated (NH₄)₂SO₄
-
Acetonitrile
-
Centrifuge, glass homogenizer
Procedure:
-
Weigh approximately 50 mg of frozen, powdered tissue into a glass homogenizer.
-
Add 2 mL of ice-cold Homogenization Buffer containing a known amount of internal standard (e.g., 15 nmol Heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the upper phase, which contains the acyl-CoAs.
-
Dilute the upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9) before analysis.
Protocol 2: Quantification by LC-MS/MS
Objective: To separate and quantify individual acyl-CoA species using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
C18 reversed-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic phase to resolve different acyl-CoA species.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI
-
Detection Method: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13]
-
Acyl-CoAs are identified by a characteristic neutral loss of 507 Da (the phosphopantetheine portion) upon collision-induced dissociation.[15]
-
Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.
-
-
Quantification:
-
Generate a standard curve using synthetic standards of various acyl-CoAs.
-
Calculate the concentration of each analyte in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
-
Conclusion and Future Directions
trans-17-methyloctadec-2-enoyl-CoA is putatively an intermediate in the β-oxidation of 17-methyloctadecanoic acid. Its position as a trans-2-enoyl-CoA species places it at a key metabolic crossroads, where it can either proceed through the catabolic β-oxidation pathway or be recycled back into a saturated acyl-CoA via the action of trans-2-enoyl-CoA reductase. The precise flux through these competing pathways in different tissues and metabolic states remains to be elucidated.
Future research should focus on:
-
Chemical Synthesis: Synthesizing an analytical standard of trans-17-methyloctadec-2-enoyl-CoA to enable its unambiguous identification and quantification in biological systems.
-
In Vitro Enzymatic Assays: Using purified acyl-CoA dehydrogenases, enoyl-CoA hydratases, and trans-2-enoyl-CoA reductases to confirm their activity with 17-methyloctadecanoyl-CoA and trans-17-methyloctadec-2-enoyl-CoA as substrates.
-
Stable Isotope Tracing: Employing ¹³C-labeled 17-methyloctadecanoic acid in cell culture or animal models to trace its metabolic fate and confirm the existence and flux of the proposed intermediates.
These studies will be critical for validating the proposed metabolic role of trans-17-methyloctadec-2-enoyl-CoA and understanding the broader impact of terminally-branched fatty acids on cellular metabolism and energy homeostasis.
References
- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 17-Methyloctadecanoic acid | C19H38O2 | CID 3083779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 9. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
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